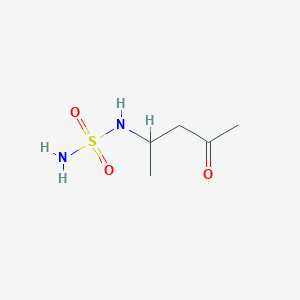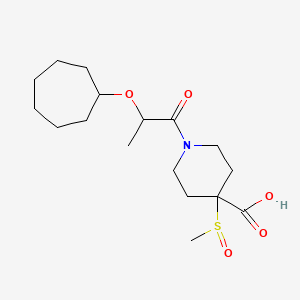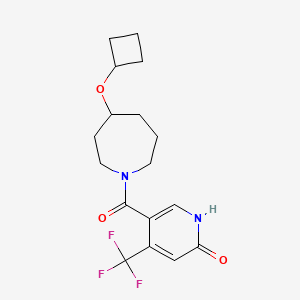![molecular formula C18H25N3O4 B7439591 6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid](/img/structure/B7439591.png)
6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid, also known as Ro 31-8220, is a synthetic compound that belongs to the family of pyridinecarboxylic acids. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, neurosciences, and immunology.
Mechanism of Action
6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and calcium ions. PKC is a key signaling molecule that regulates many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 can modulate these cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the activation of caspases, a family of proteases that cleave specific substrates within the cell, leading to cell death. 6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 has also been shown to modulate the release of neurotransmitters in the brain, suggesting its potential applications in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 is a potent and specific inhibitor of PKC, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, its use in lab experiments is limited by its potential cytotoxicity and off-target effects. In addition, the optimal concentration of 6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 varies depending on the cell type and experimental conditions, making it important to carefully titrate the compound in each experiment.
Future Directions
6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 has shown great promise in various fields of scientific research, including cancer biology, neurosciences, and immunology. Future research should focus on developing more potent and selective inhibitors of PKC, as well as exploring the potential applications of 6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 in the treatment of psychiatric disorders. In addition, the molecular mechanisms underlying the effects of 6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 on cellular processes should be further elucidated to facilitate its clinical development.
Synthesis Methods
6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 can be synthesized by a multi-step process starting from 2-chloronicotinic acid. The first step involves the conversion of 2-chloronicotinic acid to 2-chloro-5-nitropyridine, which is then reduced to 2-amino-5-chloropyridine. The latter compound is reacted with 3-methyl-3-oxopentanal to obtain the key intermediate 6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid.
Scientific Research Applications
6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis in tumor cells, and enhance the activity of immune cells. 6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid 31-8220 has also been used to study the molecular mechanisms of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, it has been shown to modulate the release of neurotransmitters in the brain, suggesting its potential applications in the treatment of psychiatric disorders.
properties
IUPAC Name |
6-[4-(3-methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-18(6-2-11-25-13-18)17(24)21-8-3-7-20(9-10-21)15-5-4-14(12-19-15)16(22)23/h4-5,12H,2-3,6-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXBEBZOHSMFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)C(=O)N2CCCN(CC2)C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(3-Methyloxane-3-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methylsulfonylpyridin-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439508.png)
![N-[3-(4-fluorophenyl)cyclobutyl]-4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7439511.png)

![N-[2-(4-methoxypiperidin-1-yl)-2-methylpropyl]-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B7439519.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)
![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7439530.png)
![1-[4-(5-Chloropyridin-3-yl)oxypiperidin-1-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-one](/img/structure/B7439544.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B7439552.png)
![3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide](/img/structure/B7439560.png)

![1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)
![2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol](/img/structure/B7439593.png)
